Indium Oxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

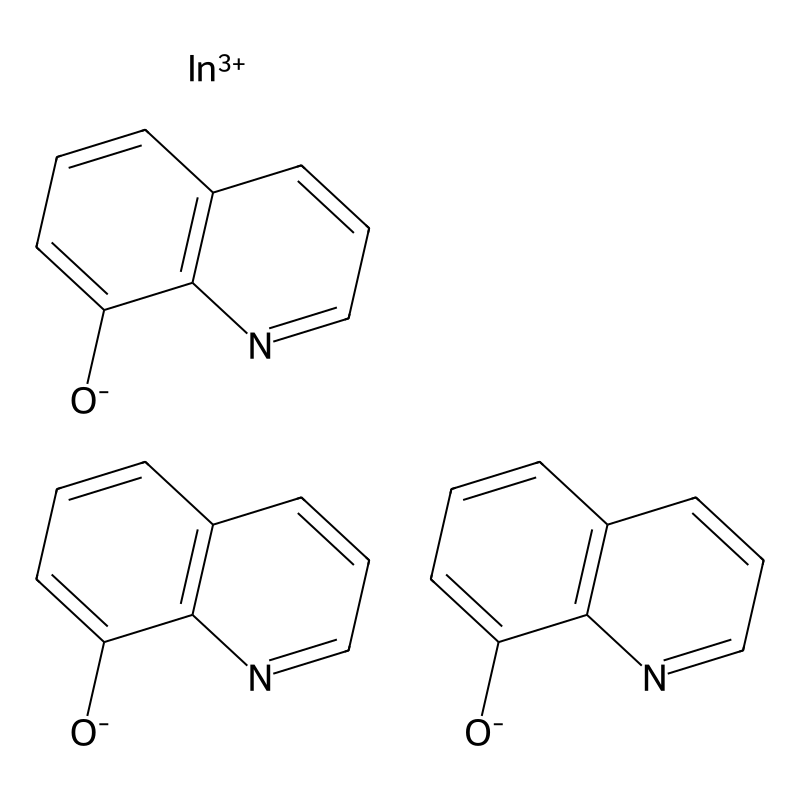

Indium oxine, also known as indium In-111 oxyquinoline, is a coordination compound formed by the complexation of indium-111 isotope with oxyquinoline. It is represented by the chemical formula and is characterized by a pseudo-octahedral coordination sphere involving three oxyquinoline ligands. This compound is notable for its use in nuclear medicine, particularly as a radiopharmaceutical for labeling leukocytes in various diagnostic applications. The molecular structure of indium oxine has been elucidated through x-ray crystallography, revealing its unique bonding and coordination properties .

Indium oxine exhibits significant biological activity, particularly in the context of medical diagnostics. Its primary application lies in the labeling of leukocytes for scintigraphy, allowing for the visualization of inflammatory processes such as abscesses or infections. Upon intravenous administration, the lipid-soluble complex penetrates cell membranes, enabling indium to bind to intracellular components like lactoferrin. The biological half-life of indium In-111 is approximately 67.2 hours, with a substantial portion remaining in the bloodstream for extended periods . Adverse reactions have been reported, including skin rashes and urticaria, indicating that some individuals may experience sensitivity to this compound .

The synthesis of indium oxine typically involves the formation of a saturated complex between indium-111 and oxyquinoline. The process generally includes:

- Preparation of Oxyquinoline Solution: Oxyquinoline is dissolved in an appropriate solvent.

- Addition of Indium-111 Isotope: The indium-111 isotope is added to the oxyquinoline solution under controlled conditions.

- Complex Formation: The mixture is allowed to react, leading to the formation of the indium oxine complex.

- Purification: The resulting solution may undergo purification steps to isolate the desired radiopharmaceutical for clinical use.

This method ensures that a stable and effective radiopharmaceutical is produced for medical applications .

Indium oxine has several important applications in medical diagnostics:

- Leukocyte Labeling: It is primarily used for labeling autologous leukocytes in nuclear medicine, aiding in the localization of infections or inflammatory responses.

- Scintigraphy: The compound allows for imaging techniques that help visualize physiological processes within the body.

- Research: Indium oxine is also utilized in various research settings to study cellular mechanisms and interactions involving leukocytes.

The ability of indium oxine to penetrate cell membranes and bind intracellularly makes it particularly valuable in these contexts .

Studies on indium oxine interactions have shown that it competes with other plasma proteins for binding sites within cells. For instance, transferrin can influence labeling efficiency by competing with indium for binding sites on leukocytes. This interaction highlights the importance of understanding protein dynamics when using indium oxine in clinical settings . Additionally, research indicates that adverse reactions may occur due to immune responses triggered by the compound's introduction into the body .

Indium oxine shares similarities with several other coordination compounds and radiopharmaceuticals. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Indium Oxine | Used primarily for leukocyte labeling | |

| Technetium-99m Oxyquinoline | Commonly used in imaging; shorter half-life | |

| Gallium-67 Citrate | Used for tumor imaging; different mechanism of action | |

| Copper-64 Oxyquinoline | Emerging use in targeted therapy |

Indium oxine's uniqueness lies in its specific application as a leukocyte labeling agent and its favorable pharmacokinetics compared to other compounds used in similar diagnostic procedures .

The synthesis of indium oxine traditionally relies on the reaction between indium chloride precursors and 8-hydroxyquinoline derivatives. Source [2] outlines a method where indium(III) chloride trihydrate (InCl₃·3H₂O) is combined with halogenated 8-hydroxyquinoline ligands in a buffered aqueous solution. The process begins by dissolving the 8-hydroxyquinoline derivative in a polar solvent, such as ethanol or methanol, followed by the gradual addition of InCl₃ under controlled pH conditions (typically pH 5–6 using acetate buffers). The reaction proceeds via ligand substitution, where three oxyquinoline molecules coordinate with the indium(III) ion to form a neutral complex with the formula In(C₉H₆NO)₃ [2].

Molar ratios between indium and the ligand significantly influence the complex’s stability. For instance, a 1:3 molar ratio (indium:ligand) yields a neutral complex without requiring additional counterions, while 1:1 or 1:2 ratios necessitate compensating anions like chloride or sulfonate to maintain charge neutrality [2]. Post-synthesis purification involves crystallization from ethanol-water mixtures, yielding a product with >95% radiochemical purity.

Table 1: Classical Synthesis Parameters for Indium Oxine

| Parameter | Details |

|---|---|

| Precursor | InCl₃·3H₂O |

| Ligand | 8-hydroxyquinoline derivatives |

| Solvent System | Ethanol/water (3:1 v/v) |

X-ray Crystallography Insights: Pseudo-octahedral Geometry

The molecular structure of tris(8-quinolinolato)indium(III), commonly known as indium oxine, has been comprehensively characterized through single-crystal X-ray diffraction studies [1] [2]. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.215(4) Å, b = 13.557(5) Å, c = 16.626(7) Å, and β = 95.36(2)° [1] [2]. The crystal structure reveals several important structural features that define the coordination chemistry of this important radiopharmaceutical complex.

The central indium(III) ion exhibits a pseudo-octahedral coordination geometry with an asymmetric N₃O₃ donor set comprised of three bidentate 8-quinolinolato ligands [1] [2]. Each oxine ligand coordinates through both its nitrogen and oxygen atoms, creating five-membered chelate rings with the central metal ion. The structural analysis reveals that the three oxine ligands adopt a meridional stereochemistry rather than the facial arrangement that would result in C₃ symmetry [1] [2].

Detailed bond length measurements demonstrate the structural characteristics of the coordination sphere. The indium-oxygen bond distances range from 2.109(5) to 2.156(4) Å, with the In-O(2) bond at 2.111(5) Å, In-O(13) at 2.109(5) Å, and In-O(24) at 2.156(4) Å [1] [2]. The indium-nitrogen bond distances are consistently longer, measuring 2.257(6) Å for In-N(11), 2.278(6) Å for In-N(22), and 2.249(6) Å for In-N(33) [1] [2]. These bond distances are approximately 0.17 Å longer for indium-oxygen bonds and 0.15 Å longer for indium-nitrogen bonds compared to analogous gallium complexes, reflecting the larger ionic radius of indium [1] [2].

The bond angles within the coordination sphere reveal significant deviations from ideal octahedral geometry. The oxygen-indium-oxygen angles range from 98.02(19)° to 157.54(18)°, with the largest angle being O(2)-In-O(24) at 157.54(18)° [1] [2]. The nitrogen-indium-nitrogen angles show even greater distortion, with N(22)-In-N(33) measuring 163.65(21)°, indicating substantial deviation from the ideal 180° trans arrangement [1] [2]. These angular distortions are characteristic of the meridional coordination mode and reflect the geometric constraints imposed by the chelating oxine ligands.

| Structural Parameter | Value | Type |

|---|---|---|

| In-O(2) | 2.111(5) Å | Bond Distance |

| In-O(13) | 2.109(5) Å | Bond Distance |

| In-O(24) | 2.156(4) Å | Bond Distance |

| In-N(11) | 2.257(6) Å | Bond Distance |

| In-N(22) | 2.278(6) Å | Bond Distance |

| In-N(33) | 2.249(6) Å | Bond Distance |

| O(2)-In-O(13) | 99.87(19)° | Bond Angle |

| O(2)-In-O(24) | 157.54(18)° | Bond Angle |

| N(22)-In-N(33) | 163.65(21)° | Bond Angle |

Isomerism and Fluxional Behavior in Solution

The solid-state structure of indium oxine exhibits meridional stereochemistry with inequivalent oxine ligands, yet this asymmetry is not observed in solution at room temperature through proton nuclear magnetic resonance spectroscopy [1] [2]. This apparent discrepancy indicates the presence of fluxional behavior in solution, where rapid interconversion between different coordination modes occurs on the nuclear magnetic resonance timescale.

At room temperature in chloroform solution, the proton nuclear magnetic resonance spectrum shows equivalent oxine ligands, suggesting either a solution structure of higher symmetry or rapid fluxional exchange processes [1] [2]. The nuclear magnetic resonance data reveals chemical shifts at 8.544 ppm (doublet of doublets), 7.398 ppm, 8.281 ppm, 7.175 ppm, 7.496 ppm, and 7.033 ppm for the various quinoline protons, all appearing as single sets of signals despite the solid-state asymmetry [1] [2].

Variable-temperature nuclear magnetic resonance studies provide crucial evidence for fluxional behavior. When the temperature is lowered to -90°C in deuterated methylene chloride, the downfield doublet at 8.5 ppm collapses to a broad singlet [1] [2]. This temperature-dependent spectroscopic change suggests that the asymmetric meridional isomer is present in solution but undergoes relatively rapid interconversion of oxine ligand sites at ambient temperature. The broadening and coalescence of signals upon cooling indicates that the fluxional process is slowing down, approaching the nuclear magnetic resonance timescale [1] [2].

The fluxional behavior observed in indium oxine is consistent with pseudorotation mechanisms commonly observed in pseudo-octahedral complexes with chelating ligands [3] [4]. These processes involve the rearrangement of ligand positions around the metal center without breaking metal-ligand bonds. The activation energy for such processes is typically low, allowing for rapid exchange at room temperature while becoming restricted at lower temperatures [3] [4].

The stereochemical non-rigidity of indium oxine has important implications for its biological activity and radiopharmaceutical applications. The ability to adopt different coordination modes in solution may facilitate ligand exchange reactions with biological molecules such as lactoferrin and other intracellular components [1] [2]. This fluxional behavior may also influence the complex's ability to penetrate cell membranes and undergo subsequent ligand exchange processes within cells.

Role of Hydrogen Bonding in Solvation and Stability

One of the most significant findings from the crystallographic analysis of indium oxine is the presence of intermolecular hydrogen bonding interactions that significantly influence the compound's solvation behavior and stability [1] [2]. The complex unexpectedly crystallized with a molecule of ethanol hydrogen-bonded to an oxygen atom of one of the oxine ligands, specifically O(24) [1] [2]. This hydrogen bonding interaction involves the ethanol hydroxyl group, with the O(35)-H(19) bond distance measuring 0.97(11) Å and the O(24)-H(19) distance at 1.79(11) Å [1] [2].

The presence of this hydrogen bond has structural consequences for the metal coordination sphere. The In-O(24) bond distance of 2.156(4) Å is approximately 0.046 Å longer than the other two indium-oxygen bonds, demonstrating that hydrogen bonding to the coordinated oxygen atom weakens the metal-oxygen interaction [1] [2]. This structural perturbation illustrates the inverse relationship between hydrogen bond strength and metal-oxygen bond strength, a principle that has important implications for understanding the relative stability of different metal oxine complexes [1] [2].

The hydrogen bonding network observed in the crystal structure provides crucial insights into the solvation behavior of indium oxine in protic solvents. The structural data suggests that hydrogen bonding interactions will play a significant role in the solvation of this complex in protic media such as water, alcohols, and biological fluids [1] [2]. In cell labeling preparations, the hydrogen bond donor could be any of the protic species present in solution, with water being the predominant species in aqueous saline phases [1] [2].

The hydrogen bonding capability of indium oxine has important implications for its thermodynamic and kinetic stability relative to other metal oxine complexes. The lower basicity of gallium(III) compared to indium(III) is expected to diminish the importance of hydrogen bonding in gallium oxine solvation [1] [2]. This difference in hydrogen bonding behavior contributes to the greater thermodynamic and kinetic stability of gallium oxine relative to indium oxine, as the strength of hydrogen bonding and metal-oxygen bonding are inversely and synergistically related [1] [2].

The role of hydrogen bonding extends beyond simple solvation effects to influence the complex's biological behavior. The ability to form hydrogen bonds with biological molecules may facilitate the initial binding of indium oxine to cell membranes and proteins. Once inside cells, the hydrogen bonding interactions may assist in the ligand exchange processes that result in indium binding to intracellular components such as lactoferrin [1] [2].

Studies of indium oxine in various solvents have confirmed the importance of hydrogen bonding in determining solubility and stability. The compound's behavior in protic versus aprotic solvents demonstrates different coordination patterns and exchange kinetics, consistent with the hydrogen bonding model derived from crystallographic studies [5]. These solvent-dependent effects are crucial for optimizing radiopharmaceutical formulations and understanding the compound's behavior in biological systems.